molecular formula C9H7BrF3NO2 B13662588 Ethyl 6-bromo-4-(trifluoromethyl)nicotinate

Ethyl 6-bromo-4-(trifluoromethyl)nicotinate

Cat. No.: B13662588
M. Wt: 298.06 g/mol
InChI Key: XHSFNRHCGPBYLD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.05 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-4-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-(trifluoromethyl)nicotinate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precision and safety. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Ethyl 6-bromo-4-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological effects compared to its analogs.

Properties

Molecular Formula

C9H7BrF3NO2

Molecular Weight

298.06 g/mol

IUPAC Name

ethyl 6-bromo-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-4-14-7(10)3-6(5)9(11,12)13/h3-4H,2H2,1H3

InChI Key

XHSFNRHCGPBYLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C(F)(F)F)Br

Origin of Product

United States

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